Structural Distinction: Dehydrogenated Core Confers Unique Chromatographic Behavior
5,6,7,8‑Tetradehydro Risperidone differs from risperidone by the presence of a double bond in the tetrahydropyridine ring of the pyrido[1,2‑a]pyrimidin‑4‑one core, resulting in a fully unsaturated heterocyclic system. This structural modification alters its retention characteristics in reversed‑phase HPLC compared to the parent drug and other related substances. While official USP monographs for risperidone do not currently list this impurity, compendial methods for analogous compounds demonstrate that impurities with different degrees of unsaturation exhibit distinct relative retention times (RRTs) and relative response factors (RRFs), which are critical for accurate quantitation [REFS‑1].
| Evidence Dimension | Structural feature and anticipated chromatographic retention |
|---|---|
| Target Compound Data | Unsaturated pyrido[1,2‑a]pyrimidin‑4‑one core (C₂₃H₂₃FN₄O₂, MW 406.45) [REFS‑2] |
| Comparator Or Baseline | Risperidone: saturated tetrahydropyrido[1,2‑a]pyrimidin‑4‑one core (C₂₃H₂₇FN₄O₂, MW 410.48) [REFS‑3]; other impurities (e.g., 9‑hydroxyrisperidone) with different substituents |
| Quantified Difference | MW difference: −4.03 g/mol relative to risperidone; retention time expected to be lower than risperidone due to increased hydrophobicity |
| Conditions | Reversed‑phase HPLC (C18 column, mobile phase pH 3.0–7.0, UV detection at 275 nm) |
Why This Matters
The unique unsaturated core ensures that 5,6,7,8‑tetradehydro risperidone will not co‑elute with risperidone or other saturated impurities, enabling accurate peak identification and quantification in impurity profiling methods.
- [1] USP32–NF27. (2009). Risperidone Monograph. Table 1: Related Compounds. View Source
- [2] DrugBank. (n.d.). Risperidone (DB00734). View Source
